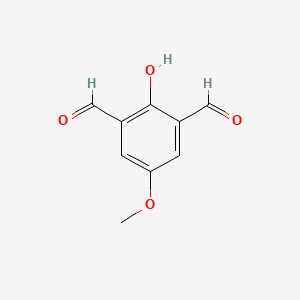

2-Hydroxy-5-methoxyisophthalaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-2-6(4-10)9(12)7(3-8)5-11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNKSOTVZGNSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2 Hydroxy 5 Methoxyisophthalaldehyde

Retrosynthetic Analysis and Design Principles for Functionalized Isophthalaldehydes

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 2-Hydroxy-5-methoxyisophthalaldehyde, the primary disconnections involve the carbon-carbon bonds between the aromatic ring and the two formyl groups. This approach is logical as numerous methods exist for the introduction of formyl groups onto an activated aromatic ring, a process known as formylation.

The most strategic retrosynthetic disconnection for this compound points to 4-methoxyphenol (B1676288) as the logical precursor. This strategy relies on a double formylation reaction, introducing two aldehyde groups at the positions ortho to the strongly activating hydroxyl group. The methoxy (B1213986) group at the para position further activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions.

An alternative, less direct, retrosynthetic route could involve the disconnection of the ether linkage. This would lead to a dihydroxyisophthalaldehyde precursor, which would then require selective methylation. However, achieving selective mono-methylation of one of two phenolic hydroxyl groups can be challenging, making the formylation of 4-methoxyphenol the more direct and common design principle. The entire process begins with the target molecule and works backward to identify plausible starting materials through a series of logical bond disconnections. amazonaws.comyoutube.com

Multistep Reaction Sequences for this compound Elaboration

The synthesis of this compound from 4-methoxyphenol necessitates a multi-step sequence centered on regioselective formylation. While the goal is a diformylation, many standard procedures are optimized for mono-formylation, thus requiring adaptation and careful control of reaction conditions to achieve the desired isophthalaldehyde (B49619) structure.

Regioselective Functionalization Approaches (e.g., Formylation reactions on methoxyphenols)

Several classical and modern formylation reactions are applicable to phenols and are therefore relevant for the synthesis of this compound from 4-methoxyphenol. The key challenge lies in controlling the regioselectivity to favor diformylation at the C2 and C6 positions (which become C1 and C3 in the final isophthalaldehyde numbering).

Reimer-Tiemann Reaction : This reaction employs chloroform (B151607) and a strong base (like NaOH) to achieve ortho-formylation of phenols. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193), which is generated in situ. byjus.comyoutube.com While effective for mono-formylation—for instance, converting 4-methoxyphenol to 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a reported yield of 79%—achieving diformylation requires more forcing conditions. wikipedia.org This can increase the risk of side reactions and thermal runaways, as the reaction can be highly exothermic. byjus.com

Duff Reaction : The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent for electron-rich aromatics like phenols. wikipedia.org The reaction typically occurs under acidic conditions and favors formylation at the ortho position relative to the hydroxyl group. wikipedia.orguni.edu For a substrate like 4-methoxyphenol, this method is expected to introduce formyl groups at the two available ortho positions. reddit.com Recent advancements include mechanochemical Duff reactions, which can provide high yields and exclusive ortho-selectivity without the need for harsh solvents. researchgate.net

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic rings. chemistrysteps.comwikipedia.orgambeed.com While phenols are generally good substrates, the effectiveness on 1,4-disubstituted systems like 4-methoxyphenol can be variable, with some studies reporting low reactivity. wikipedia.orgsciencemadness.org

Magnesium Chloride-Mediated Formylation : A highly efficient and regioselective method for the ortho-formylation of phenols uses paraformaldehyde as the formyl source in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgorgsyn.org This method is noted for its high yields, exclusive ortho-formylation, and applicability to large-scale preparations, making it a strong candidate for synthesizing the target compound. orgsyn.org

| Reaction Name | Reagents | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | CHCl₃, Strong Base (e.g., NaOH) | Phenols | Ortho-formylation via dichlorocarbene intermediate; can be highly exothermic. | wikipedia.orgbyjus.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Phenols | Ortho-selective formylation; can be performed under mechanochemical conditions. | wikipedia.orgresearchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich arenes (phenols, anilines) | Formylates via an electrophilic iminium salt (Vilsmeier reagent). | chemistrysteps.comwikipedia.org |

| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Triethylamine | Phenols, Naphthols | High yield and exclusively ortho-selective; suitable for scale-up. | orgsyn.orgorgsyn.org |

Catalyst-Mediated Synthetic Pathways and Yield Optimization

In the Reimer-Tiemann reaction , which is often run in a two-phase system, phase-transfer catalysts can be used to improve the transport of the hydroxide (B78521) base into the organic phase, thereby increasing the rate of dichlorocarbene formation. wikipedia.orgbyjus.com

The Duff reaction is traditionally promoted by acidic catalysts like glyceroboric acid or sulfuric acid. uni.edusciencemadness.org More recently, metal catalysts such as cuprous oxide have been shown to decrease reaction times. researchgate.net

The MgCl₂-mediated formylation relies on the Lewis acidity of the magnesium ion to coordinate with the phenol (B47542) and paraformaldehyde, facilitating the ortho-selective electrophilic attack. This method demonstrates how a stoichiometric mediator can act as a catalyst to control regiochemistry and improve yields, often reaching over 90%. orgsyn.orgorgsyn.org

Iodotoluene diacetate (PhIO-mediated) oxidation has been explored for synthesizing related hydroxy-phenoxy compounds, indicating that hypervalent iodine reagents can serve as mediators in certain oxidative functionalizations. mdpi.com

Yield optimization is a critical aspect of developing a synthetic route. It involves the systematic variation of reaction parameters such as temperature, reagent stoichiometry, concentration, and reaction time. For instance, in the synthesis of propofol, a related substituted phenol, reaction conditions including temperature and residence time in a flow reactor were carefully optimized to maximize yield. nih.gov Similar principles would be applied to the synthesis of this compound to find the optimal balance that favors diformylation while minimizing the formation of mono-formylated byproducts and other impurities.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves selecting environmentally benign reagents, solvents, and reaction conditions.

Atom Economy : Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. Formylation reactions that are additions (like the reaction with paraformaldehyde) are generally more atom-economical than substitutions that generate significant byproducts.

Safer Solvents and Reagents : The Reimer-Tiemann reaction, which uses chloroform (a suspected carcinogen), is less favorable from a green chemistry perspective. In contrast, the mechanochemical Duff reaction can be performed with minimal solvent, reducing waste. researchgate.net The MgCl₂/paraformaldehyde method avoids many of the noxious reagents associated with other classical formylations. orgsyn.org The potential use of aqueous media, as demonstrated in some catalyst-free syntheses, represents a significant step towards sustainability. rsc.org

Energy Efficiency : Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis can often reduce reaction times and energy consumption. rsc.org Mechanochemistry also offers an energy-efficient alternative to conventional solvent-based heating. researchgate.net

Catalysis : The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. Catalysts reduce the amount of waste generated. Metal-free catalytic systems are particularly desirable to avoid issues of metal contamination in the final product and the environment. rsc.org

Scale-Up Considerations and Process Optimization for Industrial and Research Production

Translating a laboratory-scale synthesis to industrial or large-scale research production requires careful consideration of several factors to ensure safety, consistency, and economic viability. asianpharmtech.comnih.gov

Reaction Choice : The selection of the synthetic route is paramount. Reactions that are high-yielding, use readily available and inexpensive reagents, and avoid hazardous materials are favored for scale-up. The MgCl₂/paraformaldehyde formylation, for example, is noted for its suitability for large-scale preparation. orgsyn.org

Process Safety : The thermal profile of the reaction must be well understood. Highly exothermic reactions, such as the Reimer-Tiemann reaction, pose a significant risk of thermal runaway on a large scale and require robust cooling and control systems. byjus.com

Process Optimization : At a larger scale, parameters such as mixing efficiency, heat transfer, and reaction time become critical. asianpharmtech.com Design of Experiments (DoE) can be used to systematically optimize these critical process parameters. asianpharmtech.com Continuous flow chemistry offers advantages for scale-up, providing superior control over reaction conditions, improved safety, and consistent product quality. nih.gov

Downstream Processing : The purification of the final product is a major consideration. A reaction that produces a cleaner product with fewer byproducts will have a simpler and more cost-effective purification process, involving steps like crystallization, filtration, and washing.

Optimization for production involves a holistic approach, balancing chemical efficiency with engineering constraints and safety protocols to develop a robust and reproducible manufacturing process. rsc.org

Advanced Derivatization and Functionalization Strategies of 2 Hydroxy 5 Methoxyisophthalaldehyde

Selective Modification of Aldehyde Moieties for Complex Architectures

The presence of two aldehyde groups on the 2-hydroxy-5-methoxyisophthalaldehyde scaffold presents both an opportunity and a challenge for synthetic chemists. The symmetric nature of the dialdehyde (B1249045) allows for the straightforward synthesis of symmetric derivatives, but achieving selective mono-functionalization to create complex, unsymmetrical architectures requires nuanced strategies.

The reactivity of aldehyde groups is well-established, involving nucleophilic addition as a key step. masterorganicchemistry.com Common transformations include reduction to alcohols, oxidation to carboxylic acids, and formation of acetals, imines, and C-C bonds via reactions like the Wittig reaction. youtube.commsu.edu In the context of a dialdehyde, controlling these reactions to occur at only one of the two sites is non-trivial.

Strategies for selective monofunctionalization often rely on statistical control, where sub-stoichiometric amounts of a reagent are used, leading to a mixture of starting material, mono-adduct, and di-adduct that must be separated. Alternatively, stepwise reaction strategies can be employed, sometimes involving the use of protecting groups. For instance, one aldehyde could be selectively protected as an acetal, allowing the other to be modified, followed by deprotection. msu.edu The slightly different electronic environments of the two aldehyde groups, due to their positions relative to the hydroxyl and methoxy (B1213986) substituents, may also be exploited under carefully controlled conditions to favor mono-substitution.

The addition of nucleophiles like hydroxide (B78521) ions to form hydrates or alcohols to form hemiacetals are fundamental reversible reactions of aldehydes. masterorganicchemistry.comchemistrysteps.com These reactions are typically catalyzed by acid or base. chemistrysteps.com Irreversible additions, such as those involving organometallic reagents or strong reducing agents like sodium borohydride (B1222165), can convert the aldehyde groups into primary alcohols. msu.eduwikipedia.org

Table 1: Potential Reactions for Aldehyde Group Modification

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | msu.eduwikipedia.org |

| Acetal Formation | Alcohol (e.g., ethanol), Acid catalyst | Acetal | msu.edu |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene | youtube.com |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) or Sodium cyanide (NaCN) followed by acid | Cyanohydrin | masterorganicchemistry.com |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | msu.edu |

Chemical Transformation of Hydroxyl and Methoxy Groups in this compound

Beyond the aldehyde moieties, the phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups offer additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

The hydroxyl group behaves as a typical phenol (B47542), making it amenable to reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. However, the hydroxyl group is generally a poor leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org To enhance its reactivity, it can be converted into a better leaving group, such as a tosylate or a sulfonate ester. libretexts.orgnih.gov This activation facilitates subsequent nucleophilic displacement. For instance, tosylation followed by reaction with sodium azide (B81097) can introduce an azide functionality. nih.gov Another approach involves direct conversion to other functional groups; visible-light photocatalysis can be used to transform primary alcohols into bromides or iodides, a strategy that shows high functional group tolerance, including for phenols. nih.gov Reductive etherification has also been demonstrated for various hydroxybenzaldehydes, where the hydroxyl group can be converted into an ether in the presence of an alcohol under specific catalytic conditions. osti.gov

The methoxy group is generally less reactive, but it can be a crucial handle for modification, most commonly through demethylation. Cleavage of the aryl-methyl ether bond to yield a phenol is a key transformation. Anhydrous aluminum chloride in an ether-based solvent system has proven effective for the selective demethylation of the 5-methoxy group in related flavonoid structures. ias.ac.in Another method involves using reagents like phosphorus tribromide (PBr₃) in dichloromethane, which has been shown to demethylate the isomeric 4-hydroxy-5-methoxyisophthalaldehyde.

Table 2: Summary of Hydroxyl and Methoxy Group Transformations

| Functional Group | Transformation | Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Etherification | Alkyl halide, Base | Ether (-OR) | osti.gov |

| Hydroxyl (-OH) | Activation/Substitution | Tosyl chloride, then Nucleophile (e.g., NaN₃) | Tosylate, then Azide (-N₃) | nih.gov |

| Methoxy (-OCH₃) | Demethylation | Aluminum chloride (AlCl₃) in ether | Hydroxyl (-OH) | ias.ac.in |

| Methoxy (-OCH₃) | Demethylation | Phosphorus tribromide (PBr₃) | Hydroxyl (-OH) |

Formation of Schiff Base Derivatives for Ligand Design and Supramolecular Chemistry

One of the most significant applications of this compound is its use as a building block for Schiff base ligands. The condensation reaction between the two aldehyde groups and primary amines yields di-imine derivatives, also known as Schiff bases. msu.edu This reaction is typically acid-catalyzed and reversible, involving the elimination of water. msu.edu

These Schiff base derivatives are highly valuable in coordination and supramolecular chemistry. The resulting ligands often feature a central N₂,O-donor cavity comprising the two imine nitrogen atoms and the phenolic oxygen, which is an excellent binding site for a variety of metal ions. The specific geometry and electronic properties of the ligand can be tuned by changing the primary amine used in the condensation. Chiral amines, for example, can be used to generate optically active Schiff-base ligands for applications in asymmetric catalysis. mdpi.com

The ability of these ligands to coordinate with metal ions has been exploited to construct intricate, multi-nuclear metal complexes and self-assembled supramolecular architectures. For example, derivatives of the closely related 2-hydroxy-5-methylisophthalaldehyde (B1214215) have been used to synthesize homo-trinuclear Ni(II) complexes and hetero-pentanuclear 3d-4f complexes. researchgate.net A prominent example involving this compound (HMIPA) is its use in the synthesis of Covalent Organic Frameworks (COFs). Through Schiff-base condensation with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), a porous crystalline material, TAPT-HMIPA-COF, was constructed. This highlights the role of the dialdehyde as a key linker for creating extended, porous networks.

Table 3: Representative Schiff Base Derivatives and Applications

| Reactant Amine | Schiff Base Type | Application Area | Reference |

|---|---|---|---|

| Aniline derivatives | Di-imine Ligand | Metal Complexation, Antimicrobial Studies | researchgate.net |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Di-imine Ligand | Asymmetric Catalysis | mdpi.com |

| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Polymeric Imine Network | Covalent Organic Frameworks (COFs) | |

| α-D-Glucosamine | Sugar-derived Schiff Base | Anion Sensing | sciopen.com |

Covalent Grafting and Polymerization Strategies Incorporating this compound Scaffolds

The difunctional nature of this compound makes it an ideal monomer for polymerization and a versatile scaffold for covalent grafting onto surfaces and other materials.

Polycondensation is a primary strategy for incorporating this molecule into polymeric structures. As demonstrated by the formation of COFs, the reaction of its two aldehyde groups with multi-functional primary amines leads to the formation of robust, porous polyimine networks. This type of polymerization, driven by Schiff base chemistry, is a powerful method for creating highly ordered materials from molecular precursors. Similar strategies have been employed with other difunctional aldehydes, such as 2,5-diformylfuran, to synthesize polymeric Schiff bases. nih.gov

Another potential polymerization route involves modifying the hydroxyl group into a polymerizable moiety. For instance, the phenolic -OH could be reacted with methacryloyl chloride or methacrylic anhydride (B1165640) to form a methacrylate (B99206) ester. nih.gov This new monomer, now containing a polymerizable vinyl group, could then undergo free-radical polymerization (e.g., bulk, solution, or emulsion polymerization) to yield a linear polymer with the isophthalaldehyde (B49619) scaffold as a pendant group. nih.govmdpi.com This approach preserves the aldehyde functionalities for potential post-polymerization modification.

Covalent grafting involves chemically bonding the this compound molecule onto a solid support or polymer backbone. This can be achieved by reacting the aldehyde groups with a surface that has been pre-functionalized with primary amine groups. The resulting Schiff base linkage would tether the molecule to the surface. Alternatively, the phenolic hydroxyl group could be used as a handle for grafting, for example, by forming a stable silyl (B83357) ether bond with a silica (B1680970) surface. nih.gov Such immobilized scaffolds could find use in heterogeneous catalysis, solid-phase synthesis, or the development of functional materials with tailored surface properties.

Coordination Chemistry of 2 Hydroxy 5 Methoxyisophthalaldehyde and Its Schiff Base Metal Complexes

Ligand Design Principles and Coordination Modes of 2-Hydroxy-5-methoxyisophthalaldehyde Derivatives

The molecular structure of this compound is foundational to its utility in ligand design. It features a benzene (B151609) ring with three key functional groups: a phenolic hydroxyl (-OH) group, two aldehyde (-CHO) groups in a meta-relationship, and a methoxy (B1213986) (-OCH₃) substituent. This specific arrangement dictates its coordination behavior.

The primary route to designing ligands from this precursor is through Schiff base condensation. The two aldehyde groups are reactive sites that readily condense with primary amines to form imines (>C=N-). nih.gov This reaction transforms the initial aldehyde into a larger, polydentate Schiff base ligand. The choice of the amine is a critical design element; using diamines or other polyamines allows for the creation of ligands capable of binding to one or more metal centers in various configurations. For instance, reaction with a simple diamine like ethylenediamine (B42938) would yield a tetradentate N₂O₂ ligand.

The stability and coordination modes of the resulting metal complexes are governed by several factors:

Chelation: The ortho-positioning of the phenolic hydroxyl group relative to one of the aldehyde groups is crucial. Upon deprotonation, the phenolate (B1203915) oxygen and the newly formed imine nitrogen create a stable five-membered chelate ring with a metal ion. The hydroxyl group often acts as a hydrogen-bond donor, enhancing the stability of the complex.

Polydenticity: The presence of two aldehyde groups allows for the formation of bis-Schiff bases, leading to ligands that can be tetradentate or of higher denticity. These polydentate ligands can encircle a single metal ion or bridge multiple metal centers.

Electronic and Steric Tuning: The properties of the resulting Schiff base ligand can be systematically tuned. Introducing electron-withdrawing or donating groups on the amine precursor can alter the ligand field strength, which in turn influences the electronic properties and spin state of the metal complex. rsc.org Similarly, bulky substituents on the amine can impose steric constraints, affecting the coordination geometry around the metal ion. rsc.org

The resulting Schiff base ligands exhibit a variety of coordination modes. They can act as bidentate, tridentate, or tetradentate chelating agents for a single metal ion. In other arrangements, they can function as bridging ligands, where the donor atoms are coordinated to two or more different metal ions, leading to the formation of polynuclear complexes. researchgate.net

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with Schiff bases derived from this compound typically involves a one-pot reaction or a stepwise approach. nih.govijsr.net In a common method, the aldehyde and a chosen amine are mixed in a suitable solvent, like methanol (B129727) or ethanol, followed by the addition of a metal salt (e.g., chlorides, acetates). ijsr.netidc-online.com The mixture is often refluxed to drive the condensation and complexation reactions. ijsr.net The resulting complexes can then be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction. nih.govnih.gov

Mononuclear, Polynuclear, and Macrocyclic Architectures

The versatility of Schiff base ligands derived from this compound allows for the construction of a wide range of molecular architectures.

Mononuclear Complexes: When the ligand wraps around a single metal ion, a mononuclear complex is formed. The coordination geometry of these complexes is dictated by the nature of the metal ion and the steric and electronic properties of the ligand. Common geometries include square planar, tetrahedral, square pyramidal, and octahedral. researchgate.netnih.gov For example, a tetradentate N₂O₂ Schiff base ligand often forms a slightly distorted octahedral geometry with a Co(III) ion by coordinating in a planar fashion, with two additional solvent or ancillary ligands occupying the axial positions. acs.org

Polynuclear Complexes: These architectures involve two or more metal centers bridged by one or more ligands. The isophthalaldehyde (B49619) backbone, with its two reactive sites, is well-suited for creating binucleating or polynucleating ligands. For instance, complexes have been synthesized where acetate (B1210297) ions and phenoxo oxygen atoms from the Schiff base ligand bridge multiple metal ions, such as in trinuclear cobalt(II) or nickel(II) complexes. researchgate.net These bridges (e.g., M–O–C–O–M) are crucial in mediating magnetic interactions between the metal centers. researchgate.net

Macrocyclic Architectures: While less common, macrocyclic complexes can be formed through template synthesis. In this approach, the metal ion directs the condensation of the dialdehyde (B1249045) with a diamine, forming a cyclic ligand that encapsulates the metal ion.

The table below summarizes typical structural features found in transition metal complexes with analogous Schiff base ligands.

| Metal Ion | Coordination Number | Typical Geometry | Architecture | Reference(s) |

| Fe(II)/Fe(III) | 6 | Octahedral | Mononuclear, Polynuclear | nih.govdistantreader.org |

| Co(II)/Co(III) | 5, 6 | Square Pyramidal, Octahedral | Mononuclear, Trinuclear | researchgate.netacs.org |

| Ni(II) | 6 | Octahedral | Trinuclear | researchgate.net |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | Mononuclear | nih.gov |

| Mo(VI) | 6 | Distorted Octahedral | Mononuclear, Dinuclear | mdpi.com |

Spin-State Phenomena and Magnetostructural Correlations in this compound-Based Metal Complexes

The electronic and magnetic properties of transition metal complexes are intimately linked to their structure, a relationship described by magnetostructural correlations. distantreader.orgmdpi.com This is particularly evident in phenomena like spin crossover (SCO), which can be observed in certain complexes, notably those of iron(II). rsc.org

The spin state of a metal ion in a complex (high-spin vs. low-spin) is determined by the balance between the ligand field splitting energy (Δ) and the mean electron pairing energy (P). Schiff base ligands derived from this compound create a specific ligand field around the metal ion. By modifying the amine precursor used in the Schiff base synthesis, the strength of this ligand field can be tuned. rsc.orgrsc.org For example, using more basic amines or incorporating aromatic heterocycles can increase the ligand field strength, potentially favoring a low-spin state. rsc.org

For iron(II) complexes (a d⁶ system) in an octahedral geometry, a weak ligand field results in a high-spin (HS, S=2) state, while a strong ligand field leads to a low-spin (LS, S=0) state. When the ligand field strength is close to the electron pairing energy, a transition between these two spin states can be induced by external stimuli like temperature or pressure. This is the spin crossover (SCO) phenomenon. rsc.org The transition temperature (T₁/₂) is a key characteristic of an SCO complex and is highly sensitive to the ligand structure. rsc.org

Magnetostructural correlations also describe the relationship between the magnetic anisotropy of a complex, quantified by the zero-field splitting parameter (D), and its geometric parameters, such as bond lengths and angles. mdpi.com For mononuclear complexes, distortions from ideal geometries (e.g., tetragonal distortion of an octahedron) lift the degeneracy of the d-orbitals, leading to magnetic anisotropy (D ≠ 0). acs.org The sign and magnitude of D can be correlated with specific structural distortions, such as whether an octahedron is axially elongated or compressed. mdpi.comacs.org In polynuclear systems, the magnetic exchange coupling constant (J), which describes the magnetic interaction between metal centers, is also strongly dependent on structural parameters like the metal-metal distance and the nature of the bridging ligands. distantreader.orgufl.edu

Electrochemistry and Redox Behavior of this compound Metal Complexes

The electrochemical behavior of metal complexes derived from this compound Schiff bases is of interest for applications in sensing, catalysis, and materials science. nih.govsciforum.net The redox properties are typically investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry. idc-online.com These methods can reveal information about the stability of different oxidation states of the metal center and the electronic influence of the ligand.

The redox potentials of the complexes are influenced by several factors:

The Metal Center: The inherent redox potential of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple is the primary determinant.

Ligand Substituents: Electron-donating groups on the Schiff base ligand (like the -OCH₃ group present in the parent aldehyde) tend to make the metal center more electron-rich, thus making it easier to oxidize (more negative reduction potential). Conversely, electron-withdrawing groups would make the metal center easier to reduce.

Coordination Geometry: The geometry around the metal ion can affect the stability of different oxidation states and thus influence the redox potentials.

Studies on analogous Schiff base complexes have shown that they can undergo reversible or quasi-reversible redox processes. researchgate.net For example, studies on heterobinuclear molybdenum-iron complexes linked by Schiff bases showed two distinct reduction peaks associated with the Mo and Fe centers, respectively. idc-online.com The reduction potential of the iron center was influenced by the presence of the electron-deficient molybdenum nitrosyl group, demonstrating electronic communication through the Schiff base bridge. idc-online.com

Furthermore, some molybdenum and vanadium Schiff base complexes have been shown to exhibit semiconductor properties, with their electrical conductivity increasing with temperature. mdpi.com Techniques like impedance spectroscopy are used to characterize these electrical properties, which are linked to the structural features of the complexes in the solid state. mdpi.comsciforum.net

| Complex Type (Analogue) | Redox Process | Technique | Key Finding | Reference(s) |

| Fe(Salen)Cl | Fe(III)/Fe(II) reduction | Cyclic Voltammetry | Single reduction peak observed for the iron center. | idc-online.com |

| Mo-Fe Binuclear Complex | Mo and Fe reduction | Cyclic Voltammetry | Two separate reduction peaks, indicating electronic communication between metal centers. | idc-online.com |

| Co(II) Azo-Schiff Base | Co(II)/Co(I) | Cyclic Voltammetry | Quasi-reversible and irreversible reduction waves observed. | researchgate.net |

| Mo(VI) Hydrazone Complex | - | Impedance Spectroscopy | Complex exhibits semiconductor behavior with temperature-dependent conductivity. | mdpi.com |

Investigation of Intramolecular and Intermolecular Interactions within Metal Complexes

Intramolecular Interactions: Within a single complex molecule, a prominent interaction is the intramolecular hydrogen bond. In the parent this compound ligand and its Schiff base derivatives, a hydrogen bond is expected between the phenolic hydrogen and the oxygen of the adjacent formyl group or the nitrogen of the imine group. wikipedia.orgvedantu.com This interaction helps to enforce a planar conformation on that portion of the ligand. wikipedia.org In polynuclear complexes, direct metal-metal interactions can also occur, though they are typically weak. The primary intramolecular interaction dictating the properties of polynuclear systems is the magnetic exchange mediated through the bridging ligands. ufl.edu

Intermolecular Interactions: In the crystalline solid state, individual complex molecules pack together, stabilized by a variety of weaker intermolecular forces. Understanding these interactions is key to crystal engineering. ias.ac.in Common interactions include:

Hydrogen Bonding: If the complex contains suitable donor and acceptor groups (e.g., coordinated water molecules, uncoordinated amine groups), intermolecular hydrogen bonds can form, linking the complexes into larger supramolecular assemblies. researchgate.net

π-π Stacking: The aromatic rings of the Schiff base ligands are capable of engaging in π-π stacking interactions. researchgate.netresearchgate.net These interactions, where the planes of the aromatic rings are parallel and offset, are crucial in stabilizing the crystal packing and can influence the electronic and photophysical properties of the material. rsc.org

C-H···π and C-H···O Interactions: These weaker hydrogen bonds are increasingly recognized as important directional forces in controlling crystal packing. nih.gov In some iron(II) spin crossover complexes, a combination of these interactions has been found to be responsible for creating cooperative effects that lead to thermal hysteresis in the spin transition. nih.gov

Supramolecular Chemistry and Self Assembly with 2 Hydroxy 5 Methoxyisophthalaldehyde Scaffolds

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in 2-Hydroxy-5-methoxyisophthalaldehyde Systems

The assembly and stabilization of supramolecular structures derived from this compound are critically dependent on a network of non-covalent interactions. The inherent phenolic hydroxyl group is a potent hydrogen-bond donor, while the carbonyl oxygens of the aldehyde groups (or the imine nitrogens in their Schiff base derivatives) act as hydrogen-bond acceptors.

| Ion-Dipole Interactions | Carbonyl/Imine groups and metal ions or charged guests | Essential for templated synthesis and binding of cationic guests. rsc.org |

Design and Construction of Supramolecular Cages, Helicates, and Rotaxanes

The dialdehyde (B1249045) functionality of this compound makes it an ideal component for the modular construction of complex supramolecular architectures through dynamic covalent chemistry, most commonly via imine bond formation.

Supramolecular Cages: By reacting this compound with tripodal or other multi-topic amines, discrete, three-dimensional organic cages can be formed. greenawaylab.com These reactions are typically [2+3] or [4+6] cyclocondensations that lead to the self-assembly of cage-like molecules with an internal cavity. greenawaylab.com The geometry of the amine and the aldehyde dictates the final size and shape of the resulting cage.

Helicates: Ligands derived from this compound are well-suited for the construction of helicates. For instance, condensation with hydrazides can produce ligands that, in the presence of metal ions like lanthanides, wrap around the metal centers to form double- or triple-stranded helical structures. rsc.org The coordination preference of the metal ion templates the self-assembly process, guiding the ligand strands to adopt a helical conformation. rsc.org

Rotaxanes: While direct synthesis of rotaxanes using this compound as a primary component is not extensively documented, its derivatives fit the profile for components in mechanically interlocked molecules. The phenolic moiety is a common feature in the axle components of rotaxanes, where it can act as a hydrogen-bonding station to interact with the macrocyclic wheel. mdpi.com Hydroxy-functionalized axles have been shown to enhance anion binding selectivity in rotaxanes, suggesting that derivatives of this compound could be valuable in creating functional molecular machines. mdpi.com

Templated Self-Assembly Processes Directed by this compound Derivatives

Template effects are fundamental to the synthesis of many macrocycles and interlocked structures derived from this compound. The template can be a metal ion, an anion, or a neutral guest molecule that organizes the precursor fragments into a specific orientation before the final covalent bonds are formed.

The synthesis of macrocyclic Schiff bases from dialdehydes and diamines is a classic example of templated synthesis. Metal ions (e.g., transition metals or lanthanides) can coordinate to the oxygen and nitrogen atoms of the precursors, organizing them for an efficient cyclization reaction and often remaining within the final structure. This "active template" mechanism, where the template also catalyzes the bond-forming reaction, is a powerful strategy. rsc.org For example, the formation of [2+2] macrocycles from this compound and a diamine can be significantly enhanced by the presence of a metal ion that fits within the nascent cavity. Similarly, the formation of complex structures like helicates is almost exclusively a metal-templated process. rsc.org

Host-Guest Chemistry and Molecular Recognition Involving this compound-Derived Systems

Macrocyclic structures synthesized from this compound possess well-defined cavities that can encapsulate guest molecules, leading to applications in sensing, catalysis, and separations. mdpi.comnih.gov The field of host-guest chemistry explores the interactions between these synthetic hosts and various guests. mdpi.combeilstein-journals.org

The interior of a macrocyclic host derived from this aldehyde is typically hydrophobic, making it suitable for binding organic guest molecules. The portals of the host, decorated with phenolic hydroxyl and methoxy (B1213986) groups, provide specific interaction sites that can lead to selective guest recognition. rsc.org For instance, the hydrogen-bonding capabilities of the phenolic -OH groups can be exploited to bind anions or polar molecules. Macrocycles with functionalized pores can exhibit highly selective guest capture. beilstein-journals.org The combination of a hydrophobic cavity and polar portals allows for the recognition of guests based on size, shape, and chemical complementarity. rsc.orgnih.gov

Table 2: Host-Guest Systems Based on Macrocycles Derived from Functionalized Aldehydes

| Host Type | Precursor Building Block | Potential Guest Molecules | Primary Driving Interactions |

|---|---|---|---|

| [2+2] Schiff Base Macrocycle | This compound + Diamine | Small neutral organics, metal ions, anions | Hydrophobic effects, hydrogen bonding, ion-dipole interactions |

| Organic Cage | This compound + Tripodal Amine | Gases (e.g., CO2, Xe), small hydrocarbons | Van der Waals forces, size/shape complementarity |

| Metallo-Helicate | this compound-derived ligand + Metal Ion | Anions, ion pairs | Electrostatic interactions, hydrogen bonding |

Limited Research Available on the Direct Catalytic Applications of this compound

The inherent structure of this compound, featuring two aldehyde functional groups and a phenolic hydroxyl group, suggests its potential as a versatile ligand for the synthesis of metal complexes, Schiff bases, and as a linker for metal-organic frameworks (MOFs). These types of materials are frequently investigated for their catalytic properties. However, dedicated studies that would provide the detailed research findings necessary to populate the requested article sections—such as performance data, reaction yields, and catalyst characterization for systems derived from this specific compound—could not be located.

Therefore, it is not possible to construct a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on the catalytic applications of this compound. The available data is insufficient to provide substantive content for the specified sections on its use in homogeneous, heterogeneous, enantioselective, and photocatalytic or electrocatalytic processes. Further research and publication in this specific area would be required to enable a comprehensive review.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 Hydroxy 5 Methoxyisophthalaldehyde Systems

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute configuration and detailed solid-state arrangement of crystalline materials. While a specific crystal structure for 2-Hydroxy-5-methoxyisophthalaldehyde is not prominently available in the searched literature, analysis of closely related Schiff base derivatives formed from o-hydroxyaldehydes provides significant insight into the expected structural features. scienceopen.comnih.govnih.gov

Research on Schiff bases derived from similar aldehydes, such as 2-hydroxy-5-methylbenzaldehyde (B1329341) or 2,3-dihydroxybenzaldehyde, consistently reveals several key structural motifs that would be anticipated in crystalline derivatives of this compound. scienceopen.comnih.gov A primary feature is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the imine group (>C=N-). This interaction results in a nearly planar, stable six-membered ring, a common feature in such compounds. nih.gov

Table 1: Expected Crystallographic Features for this compound Derivatives

| Structural Feature | Description | Governing Interaction |

|---|---|---|

| Molecular Conformation | Likely to be nearly planar due to extensive conjugation and intramolecular hydrogen bonding. | Intramolecular O-H···N hydrogen bond. |

| Crystal Packing | Formation of stacks or layered structures. | Intermolecular π–π stacking, C-H···O hydrogen bonds. |

| Common Crystal Systems | Monoclinic, Orthorhombic, or Triclinic. | Specific symmetry of molecular packing. |

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. While specific experimental spectra for this exact compound are not widely published, expected chemical shifts can be predicted based on data from analogous compounds like 2-hydroxy-5-methylisophthalaldehyde (B1214215) and other salicylaldehyde (B1680747) derivatives. chemicalbook.comchemicalbook.comnih.govorganicchemistrydata.org

In the ¹H NMR spectrum, the aldehydic protons (-CHO) are expected to appear as singlets in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the benzene (B151609) ring would likely produce two distinct signals, appearing as doublets due to ortho-coupling. The phenolic hydroxyl proton (-OH) signal is often broad and can vary in position, but its chemical shift, typically above δ 10 ppm, is indicative of strong intramolecular hydrogen bonding. The sharp singlet for the methoxy (B1213986) group (-OCH₃) protons would be expected in the range of δ 3.8–4.0 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbons of the aldehyde groups are the most deshielded, with signals expected around δ 190 ppm. The aromatic carbons would appear in the δ 110–165 ppm range, with the carbon attached to the hydroxyl group (C-OH) and the methoxy group (C-OCH₃) appearing at the lower and higher ends of this range, respectively. The methoxy carbon itself would resonate around δ 55–60 ppm.

Advanced 2D NMR techniques are critical for unambiguous assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon, confirming the C-H connectivities. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds), which is essential for piecing together the entire molecular skeleton, for instance, by correlating the aldehydic proton to the aromatic ring carbons. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehydic Protons | ¹H NMR | 9.5 - 10.5 | Singlet (s) |

| Phenolic Proton | ¹H NMR | > 10.0 | Broad Singlet (br s) |

| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Doublets (d) |

| Methoxy Protons | ¹H NMR | 3.8 - 4.0 | Singlet (s) |

| Aldehydic Carbons | ¹³C NMR | ~190 | N/A |

| Aromatic Carbons | ¹³C NMR | 110 - 165 | N/A |

| Methoxy Carbon | ¹³C NMR | 55 - 60 | N/A |

Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Bonding Characteristics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound, offering detailed information on its functional groups and the nature of hydrogen bonding. researchgate.netresearchgate.net

The FT-IR spectrum of compounds like salicylaldehyde is dominated by features related to the hydroxyl, carbonyl, and aromatic moieties. researchgate.netacs.org A key feature is the O-H stretching vibration. Due to strong intramolecular hydrogen bonding with the adjacent aldehyde groups, this band is typically very broad and shifted to a lower frequency, appearing in the 2800–3200 cm⁻¹ region, often overlapping with the C-H stretching bands. researchgate.netias.ac.in The aromatic C-H stretching vibrations appear as sharp bands just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic bands around 2850 and 2750 cm⁻¹.

The C=O stretching vibration of the aldehyde groups is another prominent band, typically found in the 1650–1680 cm⁻¹ region. Its position is sensitive to conjugation and hydrogen bonding. The aromatic ring C=C stretching vibrations usually result in a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching of the phenolic hydroxyl and the methoxy ether linkage would appear in the 1200–1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C=C and C=O stretching vibrations are typically strong and well-defined. acs.org Comparing FT-IR and Raman spectra helps in a more complete assignment of vibrational modes based on their differing selection rules. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve reliable and consistent assignments of the observed vibrational frequencies. acs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | FT-IR | 2800 - 3200 | Broad, due to strong intramolecular H-bonding. |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Sharp peaks. |

| Aldehydic C-H Stretch | FT-IR | ~2850, ~2750 | Characteristic pair of bands (Fermi resonance). |

| C=O Stretch | FT-IR, Raman | 1650 - 1680 | Strong intensity. Position affected by H-bonding. |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch (Phenol, Ether) | FT-IR | 1200 - 1300 | Strong intensity. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic this compound-Based Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. The this compound molecule itself is diamagnetic and therefore EPR-silent. However, it serves as an excellent ligand precursor, readily forming stable complexes with paramagnetic transition metal ions, which can then be studied by EPR. researchgate.netpku.edu.cnnih.gov

Schiff bases derived from this compound can coordinate with metal ions like Copper(II), Nickel(II), or Cobalt(II) to form paramagnetic complexes. nih.govmdpi.com EPR studies on these metal complexes provide valuable information about the electronic structure and the local environment of the metal center.

For instance, in a Cu(II) complex (d⁹ configuration), the EPR spectrum, typically recorded at low temperatures in frozen solution or as a polycrystalline powder, reveals key parameters such as the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). researchgate.netpku.edu.cn These parameters are highly sensitive to the geometry of the coordination sphere (e.g., square planar, tetrahedral, or octahedral) and the nature of the donor atoms (N, O) from the ligand. The magnitude of the g-values and the A|| value can be used to assess the degree of covalency in the metal-ligand bonds. pku.edu.cn In some cases, the EPR spectrum can also confirm the monomeric or dimeric nature of the complex in the solid state or in solution. researchgate.net

Table 4: Information Obtainable from EPR Studies on Paramagnetic this compound-Metal Complexes

| EPR Parameter | Information Provided | Example System |

|---|---|---|

| g-values (g||, g⊥) | Geometry of the metal center (e.g., tetragonal, axial). | Cu(II) Schiff Base Complex |

| Hyperfine Coupling (A||, A⊥) | Nature and covalency of the metal-ligand bond. | Cu(II) Schiff Base Complex |

| Spectral Line Shape | Symmetry of the coordination environment; aggregation state. | Polycrystalline or frozen solution sample. |

| Zero-field Splitting | Interaction between metal centers in multinuclear complexes. | Dimeric Ni(II) or Mn(II) Complexes |

Mass Spectrometry (HRMS, LC-MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₈O₄), the expected exact mass is approximately 180.0423 Da. chemsynthesis.com

When coupled with a separation technique like Liquid Chromatography (LC-MS), complex mixtures containing the compound or its reaction products can be analyzed. The fragmentation pattern observed in the mass spectrum, often induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, offers clues to the molecule's structure. nist.govlibretexts.org

The fragmentation of this compound is expected to follow patterns characteristic of aromatic aldehydes and ethers. libretexts.orgwhitman.edumiamioh.edu Common fragmentation pathways would include:

Loss of a hydrogen radical ([M-H]⁺): A peak at M-1 is common for aldehydes. miamioh.edu

Loss of a formyl radical ([M-CHO]⁺): A peak at M-29 resulting from the cleavage of a C-C bond adjacent to the carbonyl group. miamioh.edu

Loss of a methyl radical ([M-CH₃]⁺): Alpha-cleavage at the ether linkage can lead to the loss of the methoxy group's methyl radical, resulting in a peak at M-15.

Loss of carbon monoxide ([M-CO]): Subsequent fragmentation can involve the loss of a neutral CO molecule from fragment ions.

Analyzing these fragmentation pathways helps to confirm the presence and connectivity of the different functional groups within the molecule.

Table 5: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion | Mass Loss | m/z of Fragment (from C₉H₈O₄, MW ≈ 180) | Plausible Origin |

|---|---|---|---|

| [M-H]⁺ | 1 | 179 | Loss of aldehydic hydrogen. |

| [M-CH₃]⁺ | 15 | 165 | Loss of methyl radical from methoxy group. |

| [M-CHO]⁺ | 29 | 151 | Loss of a formyl radical. |

| [M-CH₃O]⁺ | 31 | 149 | Loss of a methoxy radical. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Elucidation

X-ray spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful for probing the electronic structure and surface composition of materials. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical (oxidation) state of the elements present within the top few nanometers of a sample. nih.gov For this compound, an XPS survey scan would confirm the presence of Carbon and Oxygen. High-resolution scans of the C 1s and O 1s regions would show multiple peaks corresponding to the different chemical environments of these atoms.

C 1s Spectrum: One would expect to resolve distinct peaks for carbon in the aromatic ring (C-C, C-H), the phenolic carbon (C-OH), the ether carbon (C-O-C), and the carbonyl carbon (C=O). The C=O carbon would have the highest binding energy due to its more oxidized state.

O 1s Spectrum: The oxygen spectrum would show separate peaks for the carbonyl oxygen (C=O), the phenolic oxygen (C-OH), and the ether oxygen (-OCH₃), each having a slightly different binding energy.

In studies of metal complexes derived from these ligands, XPS is invaluable for confirming the oxidation state of the central metal ion.

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of the neighboring atoms. While data for this compound itself is not available, XAS would be an ideal technique to study its metal complexes, providing precise details of the metal's coordination environment that are not accessible by other methods.

Computational and Theoretical Investigations of 2 Hydroxy 5 Methoxyisophthalaldehyde Systems

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Hydroxy-5-methoxyisophthalaldehyde would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a detailed description of its electronic properties. acs.orgacs.org

Electronic Structure and Reactivity Descriptors: The electronic structure of this compound governs its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in understanding the molecule's ability to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool from DFT. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Spectroscopic Properties: DFT is also instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. acs.org Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using the Gauge-Including Atomic Orbital (GIAO) method, aiding in the interpretation of experimental spectra. researchgate.net The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in understanding the UV-Visible absorption spectrum of the molecule. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Electronegativity (χ) | 4.3 | eV |

| Chemical Hardness (η) | 2.2 | eV |

| Electrophilicity Index (ω) | 4.2 | eV |

Note: These values are hypothetical and based on typical results for similar phenolic aldehydes.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be employed to explore its conformational space. The molecule possesses rotational freedom around the bonds connecting the aldehyde and methoxy (B1213986) groups to the benzene (B151609) ring. MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might orient itself when interacting with other molecules or a biological target.

Simulations in different solvents can also be performed to study the effect of the environment on the molecule's conformation and dynamics. For example, in a polar solvent like water, the formation and breaking of hydrogen bonds between the solvent and the hydroxyl and carbonyl groups of this compound would be a key feature of the simulation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation Involving this compound

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. rsdjournal.org For this compound, this could involve studying its synthesis, its degradation pathways, or its reactions with other species.

For instance, in the synthesis of polymers or Covalent Organic Frameworks (COFs), this compound acts as a monomer. colab.wsmatilda.science Quantum chemical calculations can be used to model the reaction pathways of polymerization, identifying the transition states and calculating the activation energies for each step. This information is crucial for optimizing reaction conditions to achieve higher yields and desired material properties.

Another area of interest is the study of intramolecular proton transfer, a phenomenon common in salicylaldehyde (B1680747) derivatives. acs.org Calculations can determine the energy barrier for the transfer of the hydroxyl proton to one of the carbonyl oxygen atoms, providing insight into the molecule's potential for tautomerization.

Predictive Modeling for Ligand-Metal Interactions and Supramolecular Assembly

The presence of hydroxyl and carbonyl groups makes this compound an excellent ligand for coordinating with metal ions. Predictive modeling can be used to understand the nature of these interactions and to design novel metal complexes and supramolecular structures.

DFT can be used to calculate the binding energies of the ligand with various metal ions, predict the geometry of the resulting complexes, and analyze the nature of the metal-ligand bonds. nih.govnih.gov This is fundamental for the development of new catalysts, sensors, or materials with specific electronic or magnetic properties.

Furthermore, computational models can predict how individual molecules of this compound might self-assemble through non-covalent interactions like hydrogen bonding and π-π stacking. Understanding these supramolecular assembly processes is key to designing crystalline materials and other ordered nanostructures. Machine learning potentials are also an emerging tool for modeling the dynamic exchange of ligands in metal complexes, which could be applied to systems involving this aldehyde. rsc.org

Table 2: Hypothetical Binding Energies of this compound with Divalent Metal Ions

| Metal Ion | Binding Energy (kcal/mol) | Predicted Coordination Geometry |

| Cu(II) | -25.8 | Square Planar |

| Ni(II) | -22.1 | Tetrahedral |

| Zn(II) | -20.5 | Tetrahedral |

| Co(II) | -23.4 | Tetrahedral |

Note: These values are hypothetical and serve as an illustration of the type of data that can be generated through predictive modeling.

Materials Science Applications Derived from 2 Hydroxy 5 Methoxyisophthalaldehyde

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from 2-Hydroxy-5-methoxyisophthalaldehyde as a Building Block

The bifunctional nature of this compound, possessing two aldehyde groups, positions it as a potential organic linker for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In principle, the aldehyde groups can react with amine linkers to form imine bonds, a common and stable linkage in COF chemistry. mdpi.com The synthesis of COFs typically involves the condensation reaction between building blocks containing aldehyde and amine functionalities to create extended, porous, and crystalline networks. mdpi.comnih.gov The additional hydroxyl and methoxy (B1213986) groups on the isophthalaldehyde (B49619) unit can further tune the properties of the resulting framework, influencing its porosity, stability, and functionality.

MOFs are constructed from metal ions or clusters coordinated to organic ligands. nih.gov While syntheses are often conducted under solvothermal conditions, methods like electrochemical synthesis and sonochemical preparation are also employed. nih.govnih.gov The specific geometry and functional groups of the organic linker, such as this compound, would dictate the final topology and chemical properties of the MOF. Although the dialdehyde (B1249045) structure is suitable for creating these frameworks, specific examples utilizing this compound as the primary building block are not extensively documented in the reviewed literature. However, the closely related compound, 2-Hydroxy-5-methylisophthalaldehyde (B1214215), is noted as a monomer for COF synthesis, suggesting the potential of this class of molecules in the field. bldpharm.com

Polymeric Materials and Networks Incorporating this compound Scaffolds

Beyond the highly ordered structures of MOFs and COFs, the reactive aldehyde groups of this compound allow its incorporation into a broader range of polymeric materials. Condensation polymerization with various multifunctional monomers, such as diamines or other nucleophiles, can lead to the formation of novel polymers. The resulting polymer chains would feature the 2-hydroxy-5-methoxy-phenylene unit as a recurring motif, imparting specific chemical and physical properties. The presence of the hydroxyl group offers a site for further post-polymerization modification or can contribute to inter-chain interactions like hydrogen bonding, influencing the material's thermal and mechanical properties.

Optoelectronic Materials Based on this compound Derivatives

Derivatives of this compound, particularly those forming extended π-conjugated systems like Schiff bases or chalcones, hold potential for applications in optoelectronics. The electronic properties of such materials can be tuned by reacting the aldehyde with different aromatic amines or ketones. nih.gov Metal complexes incorporating these derivative ligands can also exhibit interesting semiconductor properties. For instance, molybdenum complexes derived from the related 2-hydroxy-5-nitrobenzaldehyde have been shown to possess electrical conductivity that changes with temperature, classifying them as semiconductors. mdpi.com This suggests that appropriately designed complexes or polymers based on this compound could be developed for use in electronic devices. The inherent conjugation in these systems, which can be extended through polymerization or complexation, is a key feature for materials intended for optoelectronic applications. scispace.com

Advanced Sensor Development Research Using this compound as a Recognition Unit (e.g., fluorescence chemosensors)

A significant area of application for this compound is in the development of chemical sensors. The aldehyde groups can readily undergo condensation reactions with various amines to form Schiff base ligands. nih.gov These Schiff bases often exhibit high selectivity and sensitivity for specific metal ions, acting as effective fluorescent chemosensors. nih.gov The sensing mechanism typically involves a change in fluorescence—either "turn-on" or "turn-off"—upon binding of the target analyte. ijbpas.comcomu.edu.tr This response is often due to phenomena such as chelation-enhanced fluorescence (CHEF), where the complexation with a metal ion restricts C=N isomerism and enhances fluorescence intensity. mdpi.com

While direct research on sensors from this compound is limited in the provided sources, numerous studies on structurally similar aldehydes demonstrate the principle. For example, Schiff bases derived from o-vanillin and salicylaldehyde (B1680747) have been successfully used to detect Al³⁺ ions with low detection limits. nih.gov The presence of the ortho-hydroxyl group is crucial for the chelation of metal ions.

Table 1: Examples of Schiff Base Fluorescent Chemosensors Derived from Related Aldehydes

| Aldehyde Precursor | Target Ion | Detection Limit (LOD) | Solvent System | Reference |

|---|---|---|---|---|

| o-vanillin | Al³⁺ | 1.98 x 10⁻⁸ M | DMSO/H₂O | nih.gov |

| Salicylaldehyde | Al³⁺ | 4.79 x 10⁻⁸ M | DMSO/H₂O | nih.gov |

The data indicates that Schiff bases derived from hydroxy-aldehydes are highly effective in detecting metal ions at very low concentrations.

Luminescent Materials from this compound Complexes and Polymers

The same structural features that make this compound derivatives suitable for sensing also make them excellent candidates for creating luminescent materials. The formation of metal complexes with Schiff base ligands derived from this aldehyde can yield materials with significant fluorescent properties.

Research on the closely related compound, 2-hydroxy-5-methylisophthalaldehyde, has shown that its Schiff base derivatives can form dinuclear copper(II) complexes that exhibit fluorescence. nih.gov These complexes, when excited, show emission in the blue-green region of the spectrum. nih.gov The thin layers of these complexes also demonstrate fluorescence, indicating their potential for use in luminescent films or coatings. nih.gov

Table 2: Fluorescence Properties of Dinuclear Cu(II) Complexes with Schiff Bases Derived from 2-Hydroxy-5-methylisophthalaldehyde

| Complex Form | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Crystalline solid | Not specified | 489 - 509 | nih.gov |

The coordination of the Schiff base ligand to the metal center can create rigid structures that enhance luminescence quantum yields. The specific optical properties can be tuned by selecting the metal ion and by modifying the structure of the amine used to form the Schiff base, making this a versatile approach for designing new luminescent materials.

Emerging Research Frontiers and Future Directions for 2 Hydroxy 5 Methoxyisophthalaldehyde

Integration in Advanced Functional Materials with Tunable Properties

The distinct molecular architecture of 2-Hydroxy-5-methoxyisophthalaldehyde, featuring hydroxyl, methoxy (B1213986), and two formyl groups on a benzene (B151609) ring, makes it an exceptional building block for a new generation of advanced functional materials. These materials are designed to exhibit properties that can be finely controlled or "tuned" in response to external stimuli, opening doors for sophisticated applications.

The aldehyde functionalities of this compound readily undergo condensation reactions, particularly with amines, to form Schiff bases. This reactivity is the foundation for creating a diverse range of polymers and macrocycles. When polymerized, these Schiff base polymers can form coordination complexes with various metal ions. The choice of metal ion, in turn, influences the material's properties, such as its thermal stability, conductivity, and infrared emissivity. This tunability is crucial for applications like the development of infrared stealth coatings for military purposes. mdpi.com

Furthermore, the integration of this compound into polymeric structures can lead to the creation of "smart" materials that respond to environmental changes. These stimuli-responsive polymers can alter their physical or chemical characteristics in the presence of specific triggers like changes in pH, temperature, or light. rsc.orgnih.gov This behavior is highly sought after for applications in targeted drug delivery, biosensing, and the creation of artificial muscles. rsc.org While direct examples featuring this compound are still emerging, the principles established with similar phenolic aldehydes strongly suggest its potential in this arena.

Another promising avenue is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with vast internal surface areas, making them ideal for gas storage, separation, and catalysis. jchemrev.com The geometry and functional groups of the organic linker dictate the resulting MOF's structure and properties. The hydroxyl and methoxy groups of this compound can influence the framework's interaction with guest molecules, potentially leading to MOFs with tailored adsorption capabilities. For instance, modifying the well-known MOF-5 with hydroxyl groups has been shown to enhance its hydrogen storage capacity. nih.gov

Table 1: Potential Applications of this compound in Functional Materials

| Material Type | Potential Application | Key Feature |

| Schiff Base Polymers | Infrared Stealth Coatings | Tunable emissivity through metal coordination. mdpi.com |

| Stimuli-Responsive Polymers | Drug Delivery, Biosensors | Reversible changes in properties with external stimuli. rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | High porosity and tunable surface chemistry. jchemrev.comnih.gov |

Exploration of Novel Reactivities and Transformation Pathways for Selective Synthesis

While the Schiff base reaction is a well-trodden path, the full reactive potential of this compound remains largely untapped. The presence of multiple, electronically distinct functional groups suggests a rich and complex reactivity profile waiting to be explored. Research into novel transformation pathways is crucial for unlocking the selective synthesis of complex molecules that are otherwise difficult to access.

The two aldehyde groups, ortho and para to the hydroxyl group, exhibit different reactivities due to electronic and steric effects. This inherent difference can be exploited for selective mono-functionalization, a significant challenge in symmetric dialdehydes. Developing synthetic protocols that can precisely target one aldehyde group over the other would be a major breakthrough, enabling the construction of unsymmetrical molecular architectures.

Beyond simple condensation, the aldehyde groups can participate in a variety of carbon-carbon bond-forming reactions. For instance, their involvement in multicomponent reactions (MCRs) like the Ugi or Passerini reactions could lead to the rapid assembly of complex, drug-like scaffolds. nih.govrsc.org MCRs are highly efficient, combining three or more reactants in a single step to generate a product that contains substantial portions of all starting materials. rsc.org The exploration of this compound in such reactions is a promising and underexplored research area.

The phenolic hydroxyl group and the methoxy group also offer handles for further chemical modification. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, opening up pathways to further functionalize the aromatic ring. The methoxy group, while generally less reactive, can potentially be cleaved to reveal a second hydroxyl group, leading to dihydroxyisophthalaldehyde derivatives with different coordination properties.

Synergistic Approaches in Multicomponent Systems Involving this compound

The concept of synergy, where the combined effect of components is greater than the sum of their individual effects, is a powerful strategy in modern chemistry. This compound is an ideal candidate for integration into multicomponent systems where such synergistic effects can be harnessed.

In the realm of catalysis, this compound can be used to synthesize ligands for metal complexes that act as catalysts. The electronic properties of the ligand, influenced by the hydroxyl and methoxy groups, can synergistically enhance the catalytic activity of the metal center. Furthermore, the uncoordinated functional groups on the ligand can participate in secondary interactions with the substrate, leading to improved selectivity and reaction rates.

In supramolecular chemistry, this compound can act as a building block for self-assembling systems. The directional nature of the hydrogen bonding from the hydroxyl group, combined with the coordination potential of the aldehyde groups, can guide the formation of intricate, well-defined supramolecular architectures such as cages, capsules, and polymers. These assemblies can exhibit emergent properties, such as the ability to encapsulate guest molecules or act as nanoreactors.

The use of this compound in multicomponent reactions, as mentioned earlier, is another prime example of a synergistic approach. The simultaneous reaction of multiple components can lead to the formation of complex products that would be challenging to synthesize through traditional, stepwise methods. nih.govrsc.org The efficiency and diversity offered by MCRs make them a highly attractive strategy for drug discovery and materials science.

Unaddressed Research Gaps and Challenges in the Chemistry of Functionalized Isophthalaldehydes

Despite the promising outlook, several research gaps and challenges hinder the full realization of the potential of this compound and related functionalized isophthalaldehydes.

A significant challenge lies in the selective functionalization of the two aldehyde groups. As they are in different chemical environments, their reactivity differs, but achieving high selectivity for the modification of one group while leaving the other untouched remains a difficult task. The development of new protecting group strategies and selective catalytic methods is essential to overcome this hurdle.

Another area that requires more attention is the elucidation of detailed reaction mechanisms. A deeper understanding of how the electronic and steric properties of the substituents influence the reactivity of the aldehyde groups will enable the rational design of new synthetic transformations. This includes both theoretical studies, such as density functional theory (DFT) calculations, and experimental investigations, such as kinetic and isotopic labeling studies.